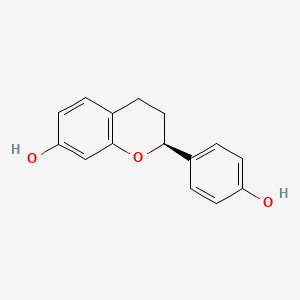

7,4'-Dihydroxyflavan

描述

Structure

3D Structure

属性

CAS 编号 |

82925-54-0 |

|---|---|

分子式 |

C15H14O3 |

分子量 |

242.27 g/mol |

IUPAC 名称 |

(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m0/s1 |

InChI 键 |

YXMLGIGHGPSEKA-AWEZNQCLSA-N |

SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |

手性 SMILES |

C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=C(C=C3)O |

规范 SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |

其他CAS编号 |

82925-54-0 |

产品来源 |

United States |

Natural Occurrence and Biosynthetic Pathways of 7,4 Dihydroxyflavan

Plant Sources and Distribution

Research has led to the identification of 7,4'-Dihydroxyflavan in a select number of plant species. The primary source for the isolation of this compound has been within the Dracaena genus.

This compound has been successfully isolated from the resin of Dracaena cochinchinensis, a plant commonly known as dragon's blood tree. researchgate.netscispace.com This red resin is a rich source of various flavonoids, and studies have confirmed the presence of 4',7-dihydroxyflavane among the isolated compounds. researchgate.netscispace.com Further research into the defensive chemical responses of D. cochinchinensis to wounding has also highlighted the role of this compound, noting its antifungal properties. nih.gov

Table 1: Isolation of this compound from Dracaena Species

| Compound Name | Plant Species | Part of Plant | Reference |

|---|

While the closely related flavone (B191248), 7,4'-dihydroxyflavone, is known to be present in the seeds of Sophora viciifolia and in the model legume Medicago truncatula, scientific literature does not currently confirm the isolation of this compound from these species. frontiersin.orgwikipedia.org The distinction between a flavan (B184786) and a flavone is a crucial structural one, and as such, only the confirmed presence of the flavone can be reported for these botanical genera.

Microbial Sources and Production

Currently, there is a lack of specific scientific reports detailing the natural production or microbial synthesis of this compound. While microorganisms are known to produce a wide array of secondary metabolites, including various flavonoids, the targeted synthesis of this particular flavan has not been documented. Research into microbial transformations of flavonoids often focuses on more common classes like flavanones, but specific pathways leading to this compound have not been elucidated. researchgate.net

Proposed Biosynthetic Routes and Precursors

The formation of this compound is believed to follow the general principles of flavonoid biosynthesis, with specific enzymatic steps leading to its unique flavan structure.

The foundational pathway for the synthesis of all flavonoids begins with the amino acid phenylalanine. wikipedia.org Through a series of enzymatic reactions, phenylalanine is converted to p-coumaroyl-CoA. This molecule then serves as a starter unit for the enzyme chalcone (B49325) synthase (CHS), which, in conjunction with three molecules of malonyl-CoA, forms a chalcone intermediate. nih.govnih.gov This chalcone is then cyclized by chalcone isomerase (CHI) to yield a flavanone. nih.gov For this compound, the key flavanone precursor is liquiritigenin. nih.govwikipedia.org

Table 2: Key Precursors in the General Flavonoid Pathway

| Precursor | Description |

|---|---|

| Phenylalanine | Starting amino acid |

| p-Coumaroyl-CoA | Phenylpropanoid pathway product and starter unit for CHS |

| Malonyl-CoA | Extender units for chalcone synthesis |

| Naringenin Chalcone | Open-chain intermediate formed by CHS |

The conversion of the flavanone precursor, liquiritigenin, to the flavan this compound requires a series of reduction reactions. This process is less common in plants than the pathways leading to other flavonoid classes like flavones, flavonols, and anthocyanins.

The proposed biosynthetic route involves the enzymatic reduction of the carbonyl group at the C-4 position of the flavanone ring, followed by dehydration to form a flavene intermediate. A subsequent reduction of the double bond in the heterocyclic C-ring would then yield the final flavan structure. The specific enzymes catalyzing these reductive steps to produce this compound have not been fully characterized. However, enzymes such as flavanone 4-reductase and other reductases involved in flavonoid metabolism are thought to play a role in similar transformations.

Enantiodivergent Biosynthetic Reactions

The concept of enantiodivergent biosynthesis, wherein a single substrate is converted into either of two enantiomers by distinct enzymes or pathways, is a fascinating area of stereochemical catalysis in nature. However, based on currently available scientific literature, specific enantiodivergent biosynthetic reactions leading to the formation of both (+)- and (-)-7,4'-Dihydroxyflavan from a common precursor have not been documented.

The biosynthesis of flavonoids, in general, is known to be highly stereospecific. For instance, the formation of the flavanone precursor, (2S)-naringenin, is catalyzed by chalcone isomerase in a stereospecific manner tuscany-diet.net. Subsequent enzymatic reductions would be expected to follow specific stereochemical courses, leading to a particular enantiomer of the resulting flavan.

While the broader field of synthetic organic chemistry has developed numerous methods for the stereoselective and, in some cases, enantiodivergent synthesis of flavonoids, the biological pathways for the enantiodivergent biosynthesis of this compound remain an area for future investigation. The absence of such documented pathways in plants suggests that if both enantiomers do occur naturally, they may arise from distinct biosynthetic routes or from non-enzymatic processes.

Synthetic Methodologies and Chemical Derivatization of 7,4 Dihydroxyflavan

Total Synthesis Approaches to 7,4'-Dihydroxyflavan and Analogues

The construction of the flavan (B184786) core, particularly with the specific hydroxylation pattern of this compound, can be achieved through several strategic pathways. These routes often involve the sequential assembly of the A and B rings onto a central C3 unit, followed by the formation of the heterocyclic pyran ring.

Retrosynthetic analysis of the this compound structure reveals several logical bond disconnections that simplify the molecule into readily available starting materials. A primary strategy involves the disconnection of the heterocyclic pyran ring, leading back to acyclic precursors.

A common disconnection strategy for flavans involves breaking the C2-O1 bond and the C3-C4 bond, which points towards a 1,3-diarylpropane derivative as a key intermediate. Specifically, the synthesis can be designed to converge on a 1,3-diaryl-1-propanol. This intermediate contains the entire carbon skeleton of the final flavan, and its subsequent cyclization forms the central pyran ring.

For (±)-7,4'-dihydroxyflavan, this strategy identifies the following key intermediates:

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-propanone: This deoxybenzoin derivative is formed by connecting the A-ring precursor (resorcinol) with the B-ring and C3 unit precursor.

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-ol: The reduction of the aforementioned ketone yields the critical propanol intermediate, which is poised for cyclization.

An alternative disconnection approach, more common for the synthesis of related flavanones, involves breaking the C2-C3 bond of the pyran ring. This leads back to a 2'-hydroxychalcone intermediate. This chalcone (B49325) is typically synthesized via a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor). Although this route directly yields flavanones upon cyclization, subsequent reduction steps would be necessary to obtain the flavan structure.

Table 1: Key Synthetic Intermediates in this compound Synthesis

| Intermediate Type | Specific Compound Name | Role in Synthesis |

|---|---|---|

| 1,3-Diaryl-1-propanol | 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-ol | Direct precursor for acid-catalyzed cyclization to the flavan ring. tandfonline.com |

| 2'-Hydroxychalcone | 2',4',4-trihydroxychalcone | Precursor for cyclization to the corresponding flavanone, requiring further reduction to the flavan. nepjol.infonih.gov |

| Substituted Acetophenone | 2,4-Dihydroxyacetophenone | A-ring precursor for chalcone synthesis. |

| Substituted Benzaldehyde | 4-Hydroxybenzaldehyde | B-ring precursor for chalcone synthesis. |

The formation of the benzopyran ring is the cornerstone of flavan synthesis. The choice of cyclization method depends heavily on the nature of the immediate precursor.

When starting from a 1,3-diaryl-1-propanol intermediate, the cyclization is typically achieved under acidic conditions. Lewis acids are particularly effective in mediating this transformation. For the synthesis of (±)-7,4'-dihydroxyflavan, boron trifluoride etherate (BF₃·Et₂O) has been successfully employed to facilitate the intramolecular cyclization of the propanol precursor, forming the flavan ring in an efficient manner. tandfonline.com

Alternatively, if a 2'-hydroxychalcone is the intermediate, cyclization yields a flavanone. This intramolecular oxa-Michael addition can be catalyzed by acids (e.g., acetic acid, H₃PO₄) or bases (e.g., piperidine, NaOH). nepjol.info The resulting flavanone can then be reduced to the flavan, often proceeding through a flavan-4-ol intermediate.

The synthesis of this compound via these common routes typically results in a racemic mixture, denoted as (±)-7,4'-dihydroxyflavan. tandfonline.com Achieving stereoselectivity at the C2 position is a significant challenge in flavonoid synthesis. Modern approaches to stereoselective synthesis often employ chiral catalysts or organocatalysts during the cyclization of 2'-hydroxychalcones to control the formation of a specific enantiomer (e.g., (2S)-flavanone or (2R)-flavanone). nepjol.infonih.gov Enzymatic methods, mimicking the action of chalcone isomerase in nature, also provide a route to enantiomerically pure flavanones, which can then be converted to the corresponding chiral flavans. nepjol.info

Microwave-assisted organic synthesis has emerged as a powerful tool for optimizing flavonoid synthesis. For the cyclization of 2'-hydroxychalcones to flavanones, microwave irradiation can dramatically reduce reaction times from days to minutes and often improves yields compared to conventional heating. nepjol.info This acceleration is attributed to the efficient and rapid heating of the polar reaction mixture. While not explicitly reported for the final cyclization to this compound itself, this optimization is highly relevant for the synthesis of its flavanone precursor.

Table 2: Comparison of Cyclization Methodologies for Flavan/Flavanone Synthesis

| Method | Precursor | Catalyst/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Lewis Acid-Mediated Cyclization | 1,3-Diaryl-1-propanol | BF₃·Et₂O | Direct, efficient, good yield for flavan synthesis. | Requires synthesis of the specific propanol precursor. | tandfonline.com |

| Acid-Catalyzed Cyclization | 2'-Hydroxychalcone | AcOH, H₃PO₄ | Common and straightforward for flavanone synthesis. | Can require long reaction times with conventional heating. | nepjol.info |

| Microwave-Assisted Cyclization | 2'-Hydroxychalcone | AcOH, Microwave | Drastically reduced reaction time (minutes vs. days), often higher yields. | Requires specialized equipment. | nepjol.info |

| Base-Catalyzed Cyclization | 2'-Hydroxychalcone | Piperidine, NaOH | Effective for flavanone synthesis. | May lead to side reactions depending on substrate. | nepjol.info |

Chemical Modifications and Derivatization Strategies

The phenolic hydroxyl groups at the C7 and C4' positions of this compound are primary sites for chemical modification. These modifications, such as alkylation, hydroxylation, and halogenation, are used to generate derivatives and study structure-activity relationships.

Additional hydroxyl groups can be introduced onto the flavan skeleton, though this is more commonly achieved by starting with more highly oxygenated precursors rather than by direct oxidation of the final flavan product.

Alkylation, particularly methylation, of the hydroxyl groups is a common derivatization strategy. The relative reactivity of the 7-OH and 4'-OH groups can influence the outcome of these reactions. Selective alkylation can be achieved by careful choice of base and reaction conditions. For instance, in related dihydroxy- and trihydroxy-aromatic compounds, bases such as cesium bicarbonate (CsHCO₃) have been shown to promote regioselective alkylation at the more acidic para-hydroxyl group over an ortho-hydroxyl group. nih.gov This principle can be applied to achieve selective functionalization of the 4'-OH group in the presence of the 7-OH group.

Table 3: Potential Alkylation Derivatives of this compound

| Derivative Name | Modification | Potential Reagents |

|---|---|---|

| 7-Methoxy-4'-hydroxyflavan | Selective methylation of the 7-OH group | Dimethyl sulfate (DMS), K₂CO₃, Acetone |

| 4'-Methoxy-7-hydroxyflavan | Selective methylation of the 4'-OH group | DMS, CsHCO₃, Acetonitrile (B52724) nih.gov |

| 7,4'-Dimethoxyflavan | Exhaustive methylation of both OH groups | Excess DMS, K₂CO₃, Acetone |

| 7-Benzyloxy-4'-hydroxyflavan | Benzylation of the 7-OH group | Benzyl bromide, K₂CO₃, Acetone |

Halogenation introduces fluorine, chlorine, bromine, or iodine atoms onto the aromatic rings of the flavan structure. This modification significantly alters the electronic properties and lipophilicity of the molecule. Halogenation of phenols and other activated aromatic rings proceeds via electrophilic aromatic substitution.

The hydroxyl groups at C7 and C4' are activating, ortho-, para-directing groups. Therefore, electrophilic halogenation is expected to occur at the positions ortho and para to these groups.

A-Ring: The 7-OH group directs substitution to the C6 and C8 positions.

B-Ring: The 4'-OH group directs substitution to the C3' and C5' positions.

Reagents such as N-bromosuccinimide (NBS) are commonly used for the regioselective bromination of flavonoids. nih.gov Studies on similar flavonoids have shown that it is possible to achieve selective monobromination or dibromination at the C6 and C8 positions of the A-ring. nih.gov A similar reactivity pattern would be expected for this compound. Electrophilic fluorination remains a significant challenge due to the high reactivity of fluorinating agents, which can lead to oxidation of the phenol-containing flavonoid structure. nih.gov

Table 4: Predicted Regioselectivity of Halogenation on this compound

| Reagent | Halogen | Predicted Position(s) of Substitution | Rationale |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine | C6, C8, C3', C5' | Electrophilic aromatic substitution directed by activating -OH groups. nih.gov |

| N-Chlorosuccinimide (NCS) | Chlorine | C6, C8, C3', C5' | Similar mechanism to bromination. |

| N-Iodosuccinimide (NIS) | Iodine | C6, C8, C3', C5' | Less reactive than NBS/NCS but follows the same regiochemical principles. |

Glycosylation

Glycosylation involves the attachment of carbohydrate moieties to the flavonoid scaffold. This process can significantly alter the solubility, stability, and bioactivity of the parent compound. nih.govnsf.gov For flavonoids like this compound, with hydroxyl groups at the 7 and 4' positions, these sites are potential targets for glycosylation. The reactivity of these hydroxyl groups can differ, influencing the reaction conditions required. For instance, the 7-hydroxyl group is generally more reactive than the 4'-hydroxyl group.

Various methods have been developed for the glycosylation of flavonoids. One common approach is the Koenigs-Knorr reaction, which involves the use of a glycosyl halide in the presence of a heavy metal salt, such as silver or mercury. Another method utilizes phase-transfer catalysis, which can be effective for the glycosylation of polyhydroxyflavones. nih.gov For example, stirring the flavonoid with a glycosyl donor and a phase-transfer catalyst like benzyltriethylammonium bromide in a two-phase system can yield glycosides in moderate to good yields. nih.gov The choice of solvent and base is also crucial; reactions are often carried out in anhydrous solvents like acetone with bases such as potassium carbonate or potassium hydroxide. nih.gov

The table below summarizes different glycosylation approaches for flavonoids, which are applicable to this compound.

| Method | Reagents and Conditions | Typical Yields | Notes |

| Koenigs-Knorr Reaction | Glycosyl halide, heavy metal salt (e.g., Ag₂O, Hg(CN)₂) | Variable | A classical method for glycoside synthesis. |

| Phase-Transfer Catalysis | Glycosyl donor, phase-transfer catalyst (e.g., benzyltriethylammonium bromide), chloroform-water system, boiling | 40-60% nih.gov | Effective for polyhydroxyflavones. nih.gov |

| Conventional Esterification | Anhydrous acetone, K₂CO₃ or KOH | 5-10% nih.gov | A simpler but often lower-yielding method. nih.gov |

| Lewis Acid Catalysis | Lewis acid (e.g., BF₃·Et₂O), dichloromethane, -15°C | ~65% (for a similar isoflavone) nih.gov | Can provide good yields under specific conditions. nih.gov |

Formation of Metal Complexes

The hydroxyl and carbonyl groups of flavonoids like this compound provide excellent sites for chelation with metal ions. nih.govfarmaciajournal.com The formation of metal complexes can significantly enhance the biological properties of the parent flavonoid, including its antioxidant and antimicrobial activities. nih.govmdpi.com The coordination of a metal ion can occur at different positions depending on the flavonoid's structure. For this compound, potential chelation sites include the 4-carbonyl group and the 7-hydroxyl group.

The synthesis of these complexes typically involves reacting the flavonoid with a metal salt in a suitable solvent. Spectroscopic methods such as UV-Vis, IR, and NMR are used to confirm the formation of the complex and to determine the coordination sites. For instance, a shift in the carbonyl stretching band in the IR spectrum is a strong indicator of complexation. mdpi.com

Research on various hydroxyflavones has demonstrated the formation of complexes with a range of metal ions, including iron, copper, zinc, and rhenium. mdpi.comnih.gov These complexes often exhibit a 1:1 or 1:2 metal-to-ligand ratio. nih.gov The specific geometry and stability of the complex depend on the metal ion and the reaction conditions.

The table below presents examples of metal complexes formed with flavonoids structurally related to this compound.

| Flavonoid | Metal Ion | Coordination Sites | Observed Effects |

| Quercetin (B1663063) | Fe(II) | 3-hydroxyl and 4-carbonyl groups | Enhanced antioxidant activity mdpi.com |

| 3-Hydroxyflavone | Co(II), Mn(II), Zn(II) | Not specified | Enhanced antibacterial efficacy nih.gov |

| Chrysin (B1683763) | Re(I) | 5-hydroxyl and 4-carbonyl groups | Potential neuroprotective properties nih.gov |

| Kaempferol | Ca(II) | 3-hydroxyl and 4-carbonyl groups | Significant enhancement in radical scavenging efficiency researchgate.net |

Enzymatic and Microbial Transformation for Structural Diversification

Enzymatic and microbial transformations offer a green and highly specific alternative to chemical synthesis for the structural diversification of flavonoids. Microorganisms possess a wide array of enzymes capable of catalyzing various reactions, including hydroxylation, methylation, and glycosylation. nih.govresearchgate.net

Biotransformation studies on structurally similar flavanones, such as 7-hydroxyflavanone (B191499) and 7-methoxyflavanone, provide insights into the potential microbial modifications of this compound. For example, fungi of the genera Aspergillus and Penicillium have been shown to effectively transform flavanones. nih.govresearchgate.net These transformations can lead to the introduction of new functional groups, which can alter the biological activity of the parent compound. For instance, the microbial introduction of a hydroxyl group at the 4'-position of 7-methoxyflavanone was found to increase its antioxidant activity. nih.gov

Common microbial transformations observed for flavanones include:

Hydroxylation: Introduction of hydroxyl groups at various positions on the flavonoid skeleton.

O-methylation: Methylation of existing hydroxyl groups.

Reduction: Reduction of the carbonyl group at the 4-position to a hydroxyl group.

Dehydrogenation: Formation of a double bond between C-2 and C-3, converting a flavanone to a flavone (B191248).

The table below details specific microbial transformations of flavanones that could be analogous to the biotransformation of this compound.

| Substrate | Microorganism | Transformation Type | Product(s) |

| 7-Methoxyflavanone | Aspergillus ochraceus 456 | Hydroxylation and Dehydrogenation | 4'-Hydroxy-7-methoxyflavone nih.gov |

| 7-Methoxyflavanone | Aspergillus niger KB | Carbonyl Reduction | (±)-2,4-cis-7-methoxyflavan-4-ol nih.gov |

| 7-Methoxyflavanone | Penicillium chermesinum 113 | Ring Opening | 4,2'-Dihydroxy-4'-methoxydihydrochalcone nih.gov |

| 7-Hydroxyflavanone | Aspergillus niger 13/5 | O-methylation and Hydroxylation | 3',4'-Dihydroxy-7-methoxyflavanone |

Mechanistic Investigations of Biological Activities of 7,4 Dihydroxyflavan

Antimicrobial Activity Studies

Research has confirmed the antimicrobial potential of 7,4'-Dihydroxyflavan against both bacteria and fungi. researchgate.net While its activity is established, detailed mechanistic studies on this specific flavan (B184786) are limited. However, the broader mechanisms of action for flavonoids provide a framework for understanding its potential modes of antimicrobial efficacy.

This compound has demonstrated antibacterial effects, notably against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov The precise mechanisms by which it exerts these effects are not fully elucidated, but they are likely aligned with the general antibacterial actions of flavonoids. These mechanisms are often multifaceted and can include:

Inhibition of Nucleic Acid Synthesis : Some flavonoids are known to interfere with bacterial DNA replication by inhibiting enzymes like DNA gyrase. nih.gov

Cytoplasmic Membrane Disruption : Flavonoids can compromise the integrity of the bacterial cytoplasmic membrane, leading to the loss of essential cellular components and subsequent cell death. nih.govscielo.br The lipophilic nature of certain flavonoids allows them to interact with the membrane, altering its fluidity and permeability. mdpi.com

Inhibition of Energy Metabolism : The inhibition of enzymes involved in bacterial energy production is another proposed mechanism. nih.gov By disrupting metabolic pathways, flavonoids can effectively starve the bacteria of the energy required for survival and proliferation.

Inhibition of Biofilm Formation : Many flavonoids can interfere with bacterial adhesion and the formation of biofilms, which are critical for bacterial colonization and resistance to antibiotics. frontiersin.org

| Bacterial Strain | Observed Activity | Reference |

| Staphylococcus aureus | Antibacterial activity exhibited. | mdpi.comnih.gov |

| Methicillin-resistant S. aureus (MRSA) | Antibacterial activity exhibited. | nih.gov |

The antifungal activity of this compound has been reported, particularly against Candida albicans. researchgate.net As with its antibacterial properties, the specific mode of action is an area for further research. General antifungal mechanisms attributed to the flavonoid class involve several targets:

Cell Wall Disruption : The fungal cell wall, composed mainly of chitin (B13524) and β-glucans, is a primary target. Flavonoids can inhibit the synthesis of these crucial components, leading to a compromised cell wall and lysis. mdpi.com

Plasma Membrane Damage : Similar to their effect on bacteria, flavonoids can disrupt the fungal plasma membrane. They can interact with ergosterol, a key sterol in the fungal membrane, altering membrane fluidity and function. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis : Some flavonoids can penetrate the fungal cell and nucleus, where they interfere with the synthesis of DNA, RNA, and essential proteins. mdpi.comnih.gov

Mitochondrial Dysfunction : Flavonoids can induce the production of reactive oxygen species (ROS) in mitochondria, leading to decreased membrane potential and a reduction in ATP synthesis, ultimately causing cell death. mdpi.com

| Fungal Strain | Observed Activity | Reference |

| Candida albicans | Antifungal activity exhibited. | researchgate.net |

Anti-inflammatory Pathways and Cellular Targets

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.gov

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Studies on various flavonoids have consistently shown their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comnih.gov This inhibition is often due to the downregulation of iNOS enzyme expression. nih.gov Compounds isolated from Dracaena cambodiana, a source of this compound, have been shown to significantly inhibit nitric oxide production in these activated macrophages, highlighting the anti-inflammatory potential of its constituents. researchgate.net

A pivotal study demonstrated that this compound (referred to as 7,4'-DHF in the study) directly interferes with critical pro-inflammatory transcription factors. nih.gov In human airway epithelial cells stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA), the compound was found to suppress the activation of both Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov

NF-κB Pathway : NF-κB is a central regulator of immune and inflammatory responses. nih.gov Its activation depends on the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This compound was shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and translocation to the nucleus where it would otherwise promote the transcription of inflammatory genes. nih.gov

STAT6 Pathway : STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to Type 2 inflammatory responses. scielo.brmdpi.com this compound was found to reduce the PMA-induced phosphorylation of STAT6, thereby inhibiting its activity. nih.gov

This dual inhibition of NF-κB and STAT6 highlights a significant mechanism for the anti-inflammatory action of this compound. nih.gov

| Pathway/Target | Effect of this compound | Cellular Context | Reference |

| Nitric Oxide (NO) Production | Inhibition | LPS-stimulated Macrophages | nih.govresearchgate.net |

| NF-κB (p65) Activation | Suppression of phosphorylation | PMA-stimulated Airway Epithelial Cells | nih.gov |

| STAT6 Activation | Reduction of phosphorylation | PMA-stimulated Airway Epithelial Cells | nih.gov |

| HDAC2 Expression | Enhanced/Upregulated | PMA-stimulated Airway Epithelial Cells | nih.gov |

Anti-cancer Mechanisms in Cell Lines and Pre-clinical Models (excluding human clinical data)

The flavanoid this compound has been the subject of research to understand its potential anti-cancer properties through various mechanisms of action. Studies have focused on its effects on cancer cell viability, its ability to modulate enzymes involved in tumor progression, and its role in hormonal pathways that can influence cancer growth. These investigations provide a foundational understanding of the compound's biological activities at a cellular level.

Cytotoxic Effects on Specific Cell Lines

The cytotoxic activity of this compound and structurally related flavonoids has been evaluated against several human cancer cell lines. Cytotoxicity, the ability of a compound to be toxic to cells, is a key indicator of potential anti-cancer effects.

One study investigated the effect of this compound on the NCI-H292 human airway epithelial cell line. While the primary focus was on mucin regulation, the study established the concentration at which the compound begins to show toxic effects, which is crucial for interpreting other biological activities. nih.gov

Research on other flavonoids provides context for the potential of this class of compounds. For instance, various chalcones, which are precursors to flavonoids, have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7, ZR-75-1, and MDA-MB-231. mdpi.com Specifically, certain chalcone (B49325) derivatives showed potent inhibitory effects on MCF-7 cell growth, with IC50 values (the concentration required to inhibit the growth of 50% of cells) as low as 3.30 µM. mdpi.com Similarly, studies on other natural compounds like 7-hydroxy-3,4-dihydrocadalene on MCF7 breast cancer cells showed a reduction in cell viability in a time and concentration-dependent manner, with an IC50 value of 55.24 µM at 48 hours. nih.gov

These findings in related compounds underscore the importance of the specific chemical structure in determining cytotoxic potency and selectivity against different cancer cell types. The presence and position of hydroxyl groups and other substituents on the flavonoid skeleton are known to play a critical role in their biological activity, including their ability to induce cell death in cancer cells. mdpi.com

Table 1: Cytotoxic Effects of Related Flavonoids on Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Source |

| Chalcone derivative 12 | MCF-7 | 4.19 ± 1.04 µM | mdpi.com |

| Chalcone derivative 13 | MCF-7 | 3.30 ± 0.92 µM | mdpi.com |

| Chalcone derivative 12 | ZR-75-1 | 9.40 ± 1.74 µM | mdpi.com |

| Chalcone derivative 13 | ZR-75-1 | 8.75 ± 2.01 µM | mdpi.com |

| Chalcone derivative 12 | MDA-MB-231 | 6.12 ± 0.84 µM | mdpi.com |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 | 55.24 µM (48h) | nih.gov |

This table presents data for structurally related compounds to provide context for the potential cytotoxic activity of this compound.

Modulation of Matrix Metalloproteinase (MMP) Activity

Matrix metalloproteinases (MMPs) are a family of enzymes that are crucial for the degradation of the extracellular matrix (ECM), a network of molecules that provides structural and biochemical support to surrounding cells. cambridgemedia.com.auencyclopedia.pub The breakdown of the ECM is a critical step in cancer invasion and metastasis, allowing cancer cells to migrate to other parts of the body. biomedpharmajournal.org MMPs, such as MMP-2 and MMP-7, are often overexpressed in various cancers and are associated with tumor progression. biovendor.comnih.gov

The ability of a compound to modulate MMP activity is therefore a significant area of anti-cancer research. While direct studies on this compound's effect on MMPs are not extensively detailed in the provided context, the general class of flavonoids has been shown to influence MMP expression and activity. The regulation of MMPs is complex, involving various signaling pathways. The inhibition of MMPs can prevent the degradation of the ECM, thereby hindering cancer cell invasion and metastasis. biomedpharmajournal.org For example, doxycycline, a tetracycline (B611298) antibiotic, is known to inhibit MMP activity and is used in treating conditions like periodontal disease. biomedpharmajournal.org This highlights the therapeutic potential of MMP inhibitors.

Given that flavonoids can interact with multiple cellular targets, it is plausible that this compound could influence MMP activity, but specific research is needed to confirm this and elucidate the underlying mechanisms.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. mdpi.com In estrogen receptor-positive (ER+) breast cancers, estrogens stimulate the growth of cancer cells. Therefore, inhibiting aromatase is a key therapeutic strategy for this type of cancer. mdpi.commdpi.com

Non-steroidal aromatase inhibitors act by competitively binding to the active site of the enzyme, thereby blocking estrogen production. drugbank.com Flavonoids, due to their structural similarity to the steroidal substrates of aromatase, have been investigated as potential aromatase inhibitors.

Studies on various flavonoids have demonstrated their ability to inhibit aromatase activity. For instance, 7-hydroxyflavone (B191518) has been shown to be an inhibitor of aromatase, with an IC50 value of 4 µM. nih.gov In comparison, other natural flavones like chrysin (B1683763) and apigenin (B1666066) had IC50 values of 7 µM and 20 µM, respectively. nih.gov The inhibitory potency of flavonoids is influenced by their specific structural features.

The potential of this compound as an aromatase inhibitor is suggested by these findings on structurally similar compounds. Inhibition of aromatase by this compound would represent a significant mechanism for its anti-cancer activity, particularly in hormone-dependent cancers.

Table 2: Aromatase Inhibitory Activity of Various Flavonoids

| Compound | IC50 Value | Source |

| 7-Hydroxyflavone | 4 µM | nih.gov |

| Chrysin | 7 µM | nih.gov |

| Apigenin | 20 µM | nih.gov |

| 7-Hydroxyflavanone (B191499) | 65 µM | nih.gov |

| Naringenin | 85 µM | nih.gov |

| Rotenone | 0.3 µM | nih.gov |

This table includes data for various flavonoids to illustrate the potential for aromatase inhibition within this class of compounds.

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The process of neutralizing free radicals is often referred to as radical scavenging. The antioxidant activity of flavonoids is a well-documented aspect of their biological profile.

The primary mechanisms by which antioxidants scavenge free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. mdpi.comresearchgate.net In the SET mechanism, the antioxidant transfers an electron to the free radical. mdpi.com The effectiveness of a flavonoid as an antioxidant is largely determined by the number and position of hydroxyl (-OH) groups on its aromatic rings. tjpr.org

For this compound, the presence of hydroxyl groups at the 7 and 4' positions is key to its antioxidant potential. The hydroxyl group on the B-ring, in particular, is often crucial for high radical scavenging activity. Theoretical studies on similar isoflavonoids have shown that the hydroxyl group at the 4' position can have a strong H-atom donation ability. mdpi.com The antioxidant capacity of a flavonoid is also influenced by its ability to form a stable radical after donating a hydrogen atom or an electron, a property enhanced by the conjugated structure of the flavonoid rings. mdpi.com

The evaluation of antioxidant activity is often performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. tjpr.org For example, the flavonoid quercetin (B1663063) is a potent antioxidant with IC50 values of 10.7 µmol/L in the DPPH assay and 17.5 µmol/L in the ABTS assay. tjpr.org While specific IC50 values for this compound were not found in the provided search results, the structural principles of flavonoid antioxidant activity suggest it would possess radical scavenging capabilities.

Enzyme Modulation and Inhibition

In addition to the enzymes discussed in the context of cancer, flavonoids can modulate the activity of a wide range of other enzymes, contributing to their diverse biological effects.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease to improve cognitive function. nih.govnih.gov

Several flavonoids and their derivatives have been investigated as AChE inhibitors. mdpi.com The inhibitory mechanism often involves the flavonoid binding to the active site of the enzyme, which can be either the catalytic anionic site (CAS) or the peripheral anionic site (PAS). nih.govmdpi.com Some compounds can even bind to both sites, acting as dual-binding inhibitors. mdpi.com

Kinetic studies are used to determine the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor's potency, often expressed as an IC50 value. For example, certain isochroman-4-one (B1313559) derivatives have shown potent AChE inhibitory activities, with some compounds having IC50 values in the nanomolar range, even more potent than the reference drug donepezil (B133215) (IC50 = 12.06 nM). mdpi.com While direct studies on this compound as an AChE inhibitor were not prominent in the search results, the general ability of flavonoids to inhibit this enzyme suggests a potential area for future investigation. The structural characteristics of this compound would determine its specific binding affinity and inhibitory potential against AChE.

NAD(P)H Quinone Dehydrogenase 1 (NQO1) Induction

NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a crucial enzyme in cellular defense, primarily functioning to detoxify reactive quinones and their derivatives to less toxic hydroquinones. isciii.es This process involves a two-electron reduction, which prevents the formation of damaging semiquinone radicals and reactive oxygen species. isciii.esuniprot.org NQO1 is a cytosolic flavoenzyme that utilizes either NADH or NADPH as reducing cofactors. isciii.es Its expression is inducible and is regulated by the Nrf2-Keap1/ARE (antioxidant response element) pathway. isciii.eswikipedia.org The induction of NQO1 is considered a key mechanism for protection against carcinogenic chemicals. nih.gov

While direct studies on this compound's effect on NQO1 induction are not extensively detailed in the provided search results, the broader class of flavonoids, to which this compound belongs, has been shown to modulate phase II detoxifying enzymes like NQO1. For instance, the flavonol quercetin has been demonstrated to increase NQO1 protein levels, enzyme activity, and mRNA expression in human breast carcinoma cells. nih.gov This induction by quercetin is suggested to occur through an ARE-dependent mechanism. nih.gov Given the structural similarities among flavonoids, it is plausible that this compound could also influence NQO1 activity, though specific research is required to confirm this hypothesis. The protective properties of flavonoids are often linked to their ability to modulate these phase II enzymes. nih.gov

Table 1: Research Findings on NQO1 Induction by Flavonoids

| Compound | Effect on NQO1 | Cell Line | Mechanism |

| Quercetin | Two-fold increase in protein levels and enzyme activity; three- to four-fold increase in mRNA expression. nih.gov | MCF-7 human breast carcinoma | Potentially through an ARE-dependent mechanism. nih.gov |

Thrombin Inhibition

Thrombin is a key serine protease that plays a central role in the blood coagulation cascade. nih.govscirp.org It catalyzes the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. scirp.org Thrombin also activates other clotting factors and platelets, further promoting coagulation. scirp.org Because of its critical role, thrombin is a major target for anticoagulant therapies to prevent and treat thrombotic diseases. nih.govplos.org

A study evaluating a series of natural flavonoids as potential thrombin inhibitors found that certain flavonoids can effectively inhibit thrombin activity. nih.gov While this particular study did not specifically report on the activity of this compound, it highlights the potential for flavonoids to act as thrombin inhibitors. The structure-activity relationships of flavonoids are being investigated to design more potent and selective thrombin inhibitors. nih.gov The inhibition of thrombin can be achieved through direct binding to its active site, thereby blocking its interaction with substrates. researchgate.net

Effects on Specific Biological Processes (non-clinical)

Regulation of Mucin Gene Expression and Secretion in Airway Epithelial Cells

Mucins, particularly MUC5AC, are the primary glycoprotein (B1211001) components of mucus in the airways. biomolther.orgscirp.org While mucus provides a protective barrier, its overproduction, a condition known as mucus hypersecretion, is a significant factor in the pathophysiology of obstructive lung diseases like asthma. scirp.orgnih.gov The regulation of mucin gene expression and secretion is therefore a key target for therapeutic intervention.

Research has shown that this compound can significantly inhibit the expression and secretion of MUC5AC in human airway epithelial cells. nih.gov In a study using NCI-H292 human airway epithelial cells, this compound was found to decrease phorbol 12-myristate 13-acetate (PMA)-stimulated MUC5AC gene expression and mucus production. nih.gov Notably, it was found to be 28 times more potent than glycyrrhizin, another compound known to inhibit MUC5AC, with an IC50 value of 1.4 µM. nih.gov The mechanism of this inhibition involves the suppression of NF-κB and STAT6 activation, as well as the enhancement of HDAC2 expression. nih.gov Furthermore, in a murine model of asthma, oral administration of this compound led to a marked reduction in MUC5AC secretion in the bronchoalveolar lavage fluid. nih.gov

Table 2: Effect of this compound on MUC5AC

| Parameter | Effect of this compound | Model System |

| MUC5AC Gene Expression | Decreased PMA-stimulated mRNA levels. nih.gov | NCI-H292 cells |

| MUC5AC Production | Significantly decreased PMA-stimulated production. nih.gov | NCI-H292 cells |

| MUC5AC Secretion | Dose-dependently inhibited PMA-stimulated secretion. nih.gov | NCI-H292 cells |

| MUC5AC Secretion (in vivo) | Marked reduction in bronchoalveolar lavage fluid. nih.gov | Murine model of asthma |

Interaction with Opioid Receptors (in vitro)

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. nih.govfrontiersin.org They are the primary targets for opioid drugs and endogenous opioid peptides, playing a crucial role in pain modulation and other physiological processes. frontiersin.orgguidetopharmacology.org

A study investigating flavonoids as potential opioid receptor ligands explored the activity of several flavonoids, including this compound. nih.gov The research indicated that the 4'-hydroxyl group on the flavan scaffold is essential for antagonist activity at opioid receptors. The study also highlighted that the stereochemistry at the C2 and C3 positions of the flavan core is important for antagonist activity and selectivity. While the specific binding affinities and functional activities of this compound at each opioid receptor subtype were not detailed in the provided search results, the study suggests that flavonoids represent a potential new scaffold for the development of opioid receptor ligands. nih.gov

Anti-neurodegenerative Activities

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. nih.govnih.gov Oxidative stress, neuroinflammation, and protein aggregation are key pathological processes that contribute to neuronal damage in these disorders. nih.govfrontiersin.org Flavonoids, as a class of compounds, have garnered significant attention for their potential neuroprotective effects due to their antioxidant and anti-inflammatory properties. nih.govnih.gov

While direct studies on the anti-neurodegenerative activities of this compound are not explicitly detailed in the provided search results, the general mechanisms by which flavonoids exert neuroprotection are well-documented. These mechanisms include scavenging free radicals, reducing the production of reactive oxygen species, inhibiting pro-inflammatory cytokines, and modulating cellular signaling pathways involved in neuronal survival. nih.govfrontiersin.org For example, flavonoids like hesperetin (B1673127) have been shown to protect cultured cortical cells from damage induced by oxidative stress and amyloid-beta oligomers. nih.gov Given that this compound is a flavonoid, it is plausible that it may also possess anti-neurodegenerative properties through similar mechanisms, although further research is needed to confirm this.

Structure Activity Relationship Sar Studies of 7,4 Dihydroxyflavan and Its Derivatives

Impact of Hydroxylation and Methoxylation on Biological Activity

The presence, number, and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the flavonoid rings are critical determinants of biological activity.

Hydroxylation: An increased degree of hydroxylation is often associated with stronger biological effects, particularly antioxidant activity. nih.gov A hydroxylated B-ring is considered crucial for these antioxidant properties. nih.gov For instance, flavonoids featuring a 3′,4′-dihydroxy substitution pattern on the B-ring are recognized as highly effective radical scavengers. nih.gov Hydroxylation at specific positions can also markedly enhance other bioactivities; for example, hydroxylation at the C3′ and C4′ positions of the B-ring has been found to significantly boost the inhibition of aldose reductase activity. nih.gov The hydroxyl groups at positions 7 and 4' in 7,4'-Dihydroxyflavan are electron-donating, which can increase the molecule's ability to scavenge free radicals and participate in other biological interactions.

Methoxylation: The replacement of a hydroxyl group with a methoxyl group can have varied effects. While methoxylation reduces a compound's water solubility, it can modulate bioactivity in several ways. nih.gov In some cases, methoxylation can decrease antibacterial effects compared to the hydroxylated counterparts. mdpi.com Conversely, studies on flavones have indicated that the presence of a methoxy (B1213986) group at the C7 position can play a vital role in enhancing anti-inflammatory activity. mdpi.com Therefore, the conversion of the hydroxyl groups in this compound to methoxyl groups would likely alter its activity profile, potentially decreasing its antioxidant capacity while possibly enhancing other properties like membrane permeability or specific enzyme inhibition.

| Functional Group | Position | General Impact on Bioactivity | Example Activities Influenced |

|---|---|---|---|

| Hydroxyl (-OH) | B-Ring (e.g., 4') | Generally increases activity | Antioxidant, Radical Scavenging nih.govnih.gov |

| Hydroxyl (-OH) | A-Ring (e.g., 7) | Contributes to activity | Antioxidant, Anti-inflammatory mdpi.com |

| Methoxyl (-OCH3) | A-Ring (e.g., 7) | Can increase or decrease activity depending on the target | Increased Anti-inflammatory, Decreased Antibacterial mdpi.commdpi.com |

| Methoxyl (-OCH3) | General | Increases lipophilicity, potentially altering bioavailability | Membrane permeability |

Role of Core Flavan (B184786) Structure and Ring Substitutions

The foundational C6-C3-C6 skeleton is the defining feature of all flavonoids. researchgate.net The class of a flavonoid is determined by the oxidation state and structure of the central C-ring. nih.gov In this compound, the C-ring is saturated and lacks a carbonyl group, distinguishing it from flavones, flavonols, and flavanones. acs.org This structural feature imparts greater conformational flexibility compared to its unsaturated counterparts.

The aromatic A and B rings serve as platforms for various substituents. The hydroxyl groups at position 7 (A-ring) and 4' (B-ring) are key substitutions that govern the molecule's polarity and its ability to act as a hydrogen bond donor. These interactions are fundamental to the binding of flavonoids to protein targets. Other substitutions, such as the addition of sugar moieties (glycosylation), can also play a significant role. Studies on flavanones have shown that the presence of sugar groups may increase inhibitory activity against certain enzymes, such as BACE1. nih.gov

Stereochemical Influences on Activity

Chirality is a crucial factor in the biological activity of many natural compounds. researchgate.net Unlike flavan-3-ols (catechins), which have two chiral centers at positions C2 and C3, the this compound structure possesses only one chiral center at the C2 position. This gives rise to two possible enantiomers: (2R)-7,4'-Dihydroxyflavan and (2S)-7,4'-Dihydroxyflavan.

Research on flavan-3-ol (B1228485) stereoisomers has demonstrated that the stereochemical configuration profoundly influences their absorption, metabolism, and in vivo biological activity. nih.gov A study investigating four different stereoisomers of flavanols found that (-)-epicatechin (B1671481) was the only one capable of inducing a significant vasodilatory response, highlighting the critical nature of a specific 3D arrangement for biological function. nih.gov This effect was independent of the molecule's general antioxidant properties, pointing to a specific interaction with a biological receptor or enzyme. nih.gov Based on these findings, it is highly probable that the (2R) and (2S) enantiomers of this compound would exhibit different biological activities, as their spatial arrangement would dictate the efficiency of their binding to specific molecular targets.

| Enantiomer | Chiral Center Configuration | Predicted Biological Relevance |

|---|---|---|

| (2R)-7,4'-Dihydroxyflavan | R-configuration at C2 | Likely to exhibit a distinct biological activity profile and metabolic fate compared to its S-enantiomer. |

| (2S)-7,4'-Dihydroxyflavan | S-configuration at C2 | Likely to exhibit a distinct biological activity profile and metabolic fate compared to its R-enantiomer. |

Computational and Molecular Modeling Approaches in SAR

Computational chemistry provides powerful tools to investigate and predict the biological activities of molecules like this compound at an atomic level. These methods complement experimental work by offering insights into binding mechanisms and the stability of molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. unsoed.ac.id This method estimates the binding affinity and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

While specific docking studies on this compound are scarce, research on structurally related flavonoids provides a clear framework for how it would be analyzed. For example, a docking study of 7,8-Dihydroxyflavone with the TrkB receptor identified key amino acid residues (Lys312, Ala314, Glu326) involved in binding. nih.gov It is expected that the hydroxyl groups of this compound at positions 7 and 4' would act as crucial hydrogen bond donors and acceptors, forming stable interactions within the active site of a target protein. Docking simulations can calculate a binding energy score, which indicates the strength of the interaction; for instance, 7-hydroxy flavone (B191248) was found to have a binding energy of -6.3 kcal/mol with the Bcl-2 protein. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 7,8-Dihydroxyflavone | TrkB | -5.71 | Lys312, Ala314, Glu326 nih.gov |

| 7-Hydroxy flavone | Bcl-2 | -6.3 | Not specified nih.gov |

| Chrysin (B1683763) Derivative (Compound 12) | S. aureus TyrRS | -8.899 | Not specified semanticscholar.org |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. dntb.gov.ua In the context of SAR, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. nih.govmdpi.com These simulations provide a dynamic view of the binding, revealing how the ligand and protein adjust their conformations to achieve a stable interaction. frontiersin.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the complex over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. mdpi.com RMSF analysis helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. mdpi.com Such studies on flavonoid-protein complexes have been used to confirm the stability of binding and validate docking predictions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical properties) with activity. mdpi.com

For flavonoids, QSAR models have been developed to predict activities ranging from antioxidant capacity to enzyme inhibition. nih.govmdpi.com Descriptors used in these models often include electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), steric parameters, and hydrophobicity. researchgate.net A QSAR study for a series of flavan derivatives, including this compound, would involve calculating numerous descriptors for each molecule and using statistical methods to build a predictive model. Such a model could then be used to forecast the activity of new, unsynthesized flavan derivatives, thereby guiding the design of more potent compounds. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure of 7,4'-Dihydroxyflavan by probing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. For flavonoids like this compound, both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are indispensable.

¹H NMR: This technique reveals the number, type, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons on both the A and B rings, the protons of the saturated heterocyclic ring, and the hydroxyl (-OH) protons. The chemical shifts and coupling patterns of these signals provide definitive evidence for the flavan (B184786) structure, including the specific positions of the hydroxyl groups at the 7 and 4' positions.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. ¹³C NMR spectra for flavonoids typically show distinct signals for aromatic carbons, aliphatic carbons in the heterocyclic ring, and carbons bearing hydroxyl groups. For 7,4'-Dihydroxyflavone (a related flavone), ¹³C NMR data has been reported, offering insights into the typical chemical shifts for such structures spectrabase.com. While specific ¹³C NMR data for this compound is not directly available in the search results, the principles of interpreting these signals for identifying aromatic carbons, hydroxyl-bearing carbons, and the saturated heterocyclic ring carbons would apply.

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS) further aids in structural confirmation by analyzing fragmentation patterns.

MS: For this compound (molecular formula C₁₅H₁₄O₃, average mass 242.270 Da ebi.ac.uk), MS would detect a molecular ion peak corresponding to its molecular weight. Techniques like Electrospray Ionization (ESI) are commonly used for ionizing flavonoids.

MS/MS: In MS/MS, the selected molecular ion is fragmented, and the resulting fragment ions are analyzed. For flavonoids, fragmentation pathways often involve cleavage of the heterocyclic ring and loss of substituents like hydroxyl groups. For the related compound 7,4'-Dihydroxyflavone, MS/MS spectra have been recorded, showing characteristic fragmentation patterns that help confirm its structure massbank.eumassbank.eu. These fragmentation patterns are indicative of the flavone (B191248) backbone, and analogous fragmentation pathways would be expected for the flavan structure of this compound, allowing for its structural verification. For instance, UHPLC-QTOF-MS/MS has been employed to profile complex mixtures containing flavonoids, including 7,4'-Dihydroxyflavone, by matching retention times and mass spectra with reference compounds mdpi.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

IR Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For this compound, key functional groups would include hydroxyl (-OH) groups and C-O ether linkages within the heterocyclic ring. A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of hydroxyl groups. Bands associated with C-H stretching in aromatic and aliphatic regions, as well as C-O stretching vibrations, would also be expected. While specific IR spectra for this compound are not detailed in the search results, IR is a standard method for identifying functional groups in organic compounds docbrown.infowebassign.net.

UV-Vis Spectroscopy: UV-Vis spectroscopy is particularly useful for conjugated systems, such as those found in flavonoids. Flavonoids typically exhibit two major absorption bands: Band I (300–380 nm), attributed to the B-ring, and Band II (240–280 nm), attributed to the A-ring and heterocyclic ring system researchgate.net. The position and intensity of these bands are sensitive to the substitution pattern and the degree of conjugation. For 7,4'-Dihydroxyflavone, UV-Vis spectra show characteristic absorption maxima, with reported values around 229 nm and 275 nm in ethanol (B145695) photochemcad.com. These values illustrate how UV-Vis spectroscopy can be used to detect and quantify flavonoids, and similar spectral characteristics would be anticipated for this compound, albeit with potential shifts due to the saturated C2-C3 bond.

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic structure of a crystalline compound. It involves diffracting X-rays off a crystal lattice to generate a pattern from which the electron density map can be calculated, revealing the exact positions of atoms and their bonding nih.govwikipedia.orglibretexts.org.

While specific X-ray crystallographic data for this compound is not presented in the provided results, this method is universally applied to confirm the solid-state structure of organic molecules, including flavonoids. Obtaining high-quality crystals is a prerequisite, followed by data collection and computational refinement to yield atomic coordinates. This technique provides unparalleled detail regarding bond lengths, bond angles, and molecular conformation, which is crucial for understanding structure-activity relationships.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating complex mixtures and quantifying individual components, including this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of flavonoids due to its high resolution, sensitivity, and versatility researchgate.netnih.gov.

Separation: Reversed-phase HPLC (RP-HPLC) using C18 columns is the standard approach for analyzing flavonoids. Mobile phases typically consist of mixtures of polar organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers (e.g., water with formic acid or acetic acid) nih.govmdpi.com. Gradient elution programs are often employed to achieve optimal separation of compounds with varying polarities.

Detection and Quantification: HPLC is commonly coupled with UV-Vis detectors, particularly Diode Array Detectors (DAD), which allow for the acquisition of full UV-Vis spectra of eluting peaks. This enables both quantification and preliminary identification by comparing retention times and spectral profiles with authentic standards nih.govmdpi.com. For flavonoids, detection wavelengths are typically set at their absorption maxima (e.g., around 270-340 nm) to maximize sensitivity researchgate.netmdpi.com.

Method Development: The analysis of flavonoids can be challenging due to the presence of numerous compounds with similar chemical properties, leading to overlapping peaks nih.gov. Therefore, method development focuses on optimizing column type, mobile phase composition, flow rate, and temperature to achieve baseline separation. For example, a method for the simultaneous determination of eight flavonoids, including quercetin (B1663063) and kaempferol, utilized a C18 column with a gradient of methanol (B129727) and aqueous formic acid, achieving good separation and linearity (r² > 0.9990) with limits of detection in the µg/mL range mdpi.com. Such methods are directly applicable to the quantification of this compound, provided suitable reference standards and optimized chromatographic conditions are employed.

Compound Name List

this compound

7,4'-Dihydroxyflavone (also known as 7,4'-DHF, 4',7-dihydroxyflavone)

Liquiritigenin (LQ)

Isoliquiritigenin (ILQ)

Glycyrrhizin

7-hydroxyflavanone (B191499) (HF)

2',4'-dihydroxychalcone (B613834) (DHC)

3,7-dihydroxyflavone (B191072)

Orientin

Hyperoside

Rutin

Myricetin

Luteolin

Quercetin

Kaempferol

Future Directions in 7,4 Dihydroxyflavan Research

Exploration of Novel Biological Activities and Mechanisms

While initial studies have identified anti-inflammatory and potential anticancer properties, the full spectrum of 7,4'-Dihydroxyflavan's biological activities remains to be explored. Future research will likely focus on identifying new therapeutic applications and elucidating the underlying molecular mechanisms.

Key areas for investigation include:

Neuroprotective Effects: Investigating its potential to mitigate neuroinflammatory processes and protect against neuronal damage in models of neurodegenerative diseases.

Cardioprotective Roles: Exploring its effects on cardiovascular health, including its potential to modulate pathways related to atherosclerosis, ischemia-reperfusion injury, and hypertension.

Metabolic Disorders: Assessing its influence on metabolic pathways, with a focus on conditions like diabetes and non-alcoholic fatty liver disease, potentially building on the known effects of flavonoids on these conditions.

Opioid Receptor Antagonism: Further investigation into its activity at opioid receptors, which could open avenues for non-addictive pain management or treatment of opioid dependence. wikipedia.org

Mechanistic studies will move beyond current knowledge of NF-κB, STAT6, and HDAC2 modulation. nih.gov Research will aim to identify novel protein targets and signaling cascades affected by this compound, providing a more comprehensive understanding of its bioactivity. For instance, its role in preventing dexamethasone-induced eotaxin production points to complex interactions with glucocorticoid signaling pathways that warrant further study. nih.govresearchgate.net

Table 1: Potential Areas for Novel Biological Activity Research

| Research Area | Potential Therapeutic Target | Investigational Focus |

|---|---|---|

| Neurology | Neuroinflammation, Oxidative Stress | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) |

| Cardiology | Endothelial dysfunction, Inflammation | Atherosclerosis, Myocardial infarction |

| Metabolism | Insulin signaling, Lipid metabolism | Type 2 Diabetes, NAFLD |

| Immunology | Eosinophilic inflammation, Th2 responses | Asthma, Allergic diseases nih.govnih.gov |

| Oncology | Apoptosis, Cell Cycle Regulation | Various cancers (building on initial findings for cervical and breast cancer) nih.gov |

Development of Advanced Synthetic Routes and Derivatives with Enhanced Specificity

To facilitate further biological evaluation and potential therapeutic development, the creation of efficient and scalable synthetic methods for this compound is crucial. Current synthetic strategies often involve multi-step processes. researchgate.netnih.gov Future efforts will concentrate on developing more streamlined and cost-effective routes.

Advancements are anticipated in the following areas:

Improved Synthetic Methods: Research into novel catalytic systems and reaction conditions to improve yield and purity while reducing reaction times and environmental impact. researchgate.netgoogle.com This includes refining methods like the Baker-Venkataraman rearrangement and the oxidative cyclization of chalcone (B49325) precursors. researchgate.netresearchgate.net

Stereoselective Synthesis: Developing enantioselective synthetic strategies to produce specific stereoisomers of this compound. mdpi.comnih.gov This is critical as different enantiomers can possess distinct biological activities and potencies.

Derivative Synthesis: The synthesis of a library of this compound derivatives through targeted modifications of its core structure. By adding or altering functional groups (e.g., prenylation, methylation, amination), researchers can probe structure-activity relationships (SAR). nih.govnih.gov This can lead to the development of new analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Table 2: Comparison of Synthetic Strategies for Flavonoid Synthesis

| Synthetic Method | Description | Potential Advantages for this compound |

|---|---|---|

| Chalcone Cyclization | An acid or base-catalyzed intramolecular reaction of a chalcone precursor, often using an oxidizing agent like I2 in DMSO. researchgate.netnih.gov | A common and relatively straightforward route to the flavone (B191248) core. |

| Baker-Venkataraman Rearrangement | A base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized to the flavone. nih.gov | A classic and reliable method for flavone synthesis. |

| Organocatalysis | Use of small organic molecules (e.g., thiourea (B124793) derivatives) to catalyze asymmetric reactions. mdpi.com | Enables enantioselective synthesis to obtain specific stereoisomers. |

| Biomimetic Synthesis | Mimicking natural biosynthetic pathways, for example, using chiral anion phase-transfer strategies. acs.org | Can provide high enantioselectivity and insights into natural formation. |

Application of Omics Technologies in Mechanistic Elucidation

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the complex biological effects of this compound. These technologies can provide a systems-level view of the molecular changes induced by the compound in cells or organisms.

Future applications include:

Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered by this compound treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound. nih.govnih.gov

Proteomics: To identify changes in protein expression and post-translational modifications. This can directly pinpoint the protein targets of this compound and downstream effectors. nih.gov

Metabolomics: To analyze changes in the cellular metabolome, revealing alterations in metabolic pathways and identifying novel biomarkers of the compound's activity. mdpi.comnih.gov

By combining these datasets, researchers can construct detailed molecular networks that illustrate how this compound exerts its effects, moving from a single target to a comprehensive pathway-level understanding. nih.gov

Interdisciplinary Research Integrating Phytochemistry, Chemical Biology, and Computational Approaches

A holistic understanding of this compound will be best achieved through collaborative, interdisciplinary research.

Phytochemistry: Continued efforts to isolate and identify this compound and related flavonoids from new plant sources. wikipedia.orgnih.gov This can reveal novel structural analogs and provide insights into their ecological roles.

Chemical Biology: Using this compound as a chemical probe to study biological systems. By designing and synthesizing tagged versions of the molecule, researchers can identify its direct binding partners within the cell, further clarifying its mechanism of action.

Computational Approaches: Employing computational chemistry and molecular modeling to predict the biological activities of this compound and its derivatives. frontiersin.org Techniques like molecular docking can predict how the compound interacts with specific protein targets, while Density Functional Theory (DFT) can be used to understand its chemical reactivity and structure. nih.govchemrxiv.org These in silico methods can guide the rational design of more potent and selective derivatives, streamlining the drug discovery process. researchgate.net

Unveiling Further Biosynthetic Complexities and Enantiodivergent Pathways

The biosynthesis of flavonoids in plants is a complex process involving a series of enzymatic steps. nih.gov While the general phenylpropanoid pathway leading to flavanones is well-established, the specific enzymes and regulatory networks controlling the production of this compound are not fully understood. nih.govmdpi.com

Future research should focus on:

Identifying Key Biosynthetic Genes: Using transcriptomic and genomic approaches in plants known to produce this compound to identify the specific enzymes (e.g., chalcone synthase, chalcone isomerase, flavone synthase) responsible for its synthesis. mdpi.commdpi.com

Enzymatic Characterization: Isolating and characterizing these enzymes to understand their substrate specificity, kinetics, and regulatory mechanisms.

Enantiodivergent Pathways: Investigating whether plants utilize different enzymatic pathways to produce different enantiomers of this compound. The existence of enantiodivergent pathways, where distinct enzymes produce opposite stereoisomers from a common precursor, is a fascinating area of biosynthesis. Understanding these pathways could enable the biocatalytic production of specific, biologically active enantiomers. acs.org

By elucidating these biosynthetic intricacies, it may become possible to engineer metabolic pathways in microorganisms or plants to produce high yields of this compound or its specific stereoisomers for research and therapeutic purposes.

常见问题

Q. What natural sources are known to contain this compound?

- Methodological Answer : The compound is primarily isolated from Resina Draconis (dragon’s blood resin) and has been identified in phytochemical studies using ethanol or methanol extraction followed by column chromatography. Co-occurrence with other flavan derivatives (e.g., 7,4'-dihydroxyflavone) in these sources suggests shared biosynthetic pathways .

Q. What spectroscopic techniques are used to confirm the purity of synthesized this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) and high-resolution mass spectrometry (HRMS) are critical. Purity is validated via HPLC with UV detection at 280 nm, referencing retention times and spectral matches against standards .

Q. How is this compound differentiated from structurally similar flavanoids?

- Methodological Answer : Differentiation relies on subtle spectral differences, such as hydroxyl group positioning (e.g., 7,4' vs. 5,7 dihydroxy substitution). Comparative analysis using tandem MS fragmentation patterns and retention indices in reversed-phase chromatography can resolve ambiguities .

Advanced Research Questions

Q. How can network pharmacology models elucidate the biological role of this compound?

- Methodological Answer : Network parameters like betweenness centrality (0.094) and closeness centrality (0.413) indicate its moderate influence in protein-target networks. Computational tools (e.g., Cytoscape) integrate omics data to map interactions, prioritizing targets like inflammatory mediators or enzymes (e.g., sPLA2) for validation in in vitro assays .

Q. How should researchers design experiments to assess this compound’s inhibitory effects on phospholipase A2 (sPLA2)?

- Methodological Answer : Use recombinant human/mouse/rat sPLA2 isoforms in fluorometric or colorimetric assays (e.g., using phosphatidylcholine substrates). IC50 values (>3300 nM in GIIA isoforms) suggest low potency, necessitating dose-response curves up to 100 µM and controls like didodecanoylphloroglucinol (positive inhibitor for cross-validation) .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., low enzyme inhibition vs. network pharmacology predictions) require orthogonal assays (e.g., SPR for binding affinity, cellular inflammation models). Meta-analysis of structural analogs (e.g., 7,4'-dihydroxyflavone) can identify critical functional groups influencing activity .

Q. How does this compound serve as a substrate in enzymatic glucosylation studies?

- Methodological Answer : In assays with UDP-glucosyltransferases (e.g., ZjOGT3), incubate the compound with UDP-glucose and monitor glucoside formation via LC-MS. Kinetic parameters (Km, Vmax) are derived from time-course data, while MS/MS confirms glycosidic bond formation at the 7- or 4'-hydroxy positions .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Follow standardized protocols for extraction (e.g., 70% ethanol, Soxhlet apparatus), quantification (HPLC-DAD with calibration curves), and bioassays (e.g., triplicate technical replicates). Report detailed metadata, including batch-specific purity (≥95% by HPLC) and storage conditions (-80°C in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。